molecular formula C15H21IO4 B14303688 Benzoic acid, 2-iodosyl-5-(octyloxy)- CAS No. 112391-40-9

Benzoic acid, 2-iodosyl-5-(octyloxy)-

Cat. No.: B14303688
CAS No.: 112391-40-9
M. Wt: 392.23 g/mol
InChI Key: CXYDIYQTDMKDSD-UHFFFAOYSA-N
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Description

Benzoic acid, 2-iodosyl-5-(octyloxy)- is an organic compound with a complex structure that includes a benzoic acid core, an iodosyl group, and an octyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-iodosyl-5-(octyloxy)- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are essential to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-iodosyl-5-(octyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iodobenzoic acid, while substitution reactions can produce a variety of benzoic acid derivatives with different functional groups .

Mechanism of Action

The mechanism of action of benzoic acid, 2-iodosyl-5-(octyloxy)- involves its interaction with molecular targets through its functional groups. The iodosyl group can participate in redox reactions, while the octyloxy group can enhance the compound’s solubility and membrane permeability. These interactions can affect various biochemical pathways and cellular processes .

Properties

CAS No.

112391-40-9

Molecular Formula

C15H21IO4

Molecular Weight

392.23 g/mol

IUPAC Name

2-iodosyl-5-octoxybenzoic acid

InChI

InChI=1S/C15H21IO4/c1-2-3-4-5-6-7-10-20-12-8-9-14(16-19)13(11-12)15(17)18/h8-9,11H,2-7,10H2,1H3,(H,17,18)

InChI Key

CXYDIYQTDMKDSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1)I=O)C(=O)O

Origin of Product

United States

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